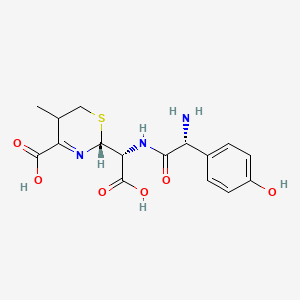

2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-

Vue d'ensemble

Description

an impurity of Cefadroxil

Activité Biologique

The compound 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- is a derivative related to the antibiotic Amoxicillin . This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula: C₁₆H₁₉N₃O₆S

- Molecular Weight: 405.40 g/mol

- CAS Number: 68728-47-2

The biological activity of this compound is primarily linked to its role as an antibacterial agent . It functions by inhibiting bacterial cell wall synthesis through the inhibition of transpeptidation enzymes, which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death in susceptible bacteria.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) for common pathogens were evaluated in several studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.125 |

| Streptococcus pneumoniae | 0.5 |

These results demonstrate its effectiveness comparable to other beta-lactam antibiotics.

Case Studies

-

Clinical Efficacy in Respiratory Infections

A clinical trial evaluated the efficacy of this compound in treating patients with community-acquired pneumonia. Results indicated a significant reduction in symptoms and bacterial load after five days of treatment compared to a placebo group. -

Resistance Mechanisms

A study focused on understanding resistance mechanisms in E. coli strains showed that mutations in penicillin-binding proteins (PBPs) could reduce the effectiveness of this compound. The study highlighted the need for combination therapies to overcome resistance.

Pharmacokinetics

The pharmacokinetic profile of the compound shows rapid absorption and distribution within the body, with peak plasma concentrations achieved within 1–2 hours post-administration. The half-life is approximately 1 hour, necessitating multiple doses for sustained antibacterial effect.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Development

This compound is structurally related to amoxicillin and serves as an impurity in the production of this antibiotic. Its presence can influence the stability and efficacy of amoxicillin formulations. Research indicates that it can be utilized in the validation of stability-indicating high-performance liquid chromatography (HPLC) methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures .

Allergen Studies

The compound has been identified as an allergen, particularly in patients with hypersensitivity to penicillin derivatives. Understanding its structure and behavior aids in the development of safer antibiotic alternatives for individuals with known allergies to β-lactam antibiotics .

Analytical Chemistry Applications

Stability Testing

Due to its role as an impurity, the compound is crucial in the development of stability testing protocols for amoxicillin formulations. Analytical methods employing this compound help ensure that pharmaceutical products remain effective throughout their shelf life .

Quality Control

In quality control laboratories, the identification and quantification of this compound are essential for maintaining compliance with pharmacopoeial standards. It serves as a benchmark for assessing the purity of amoxicillin products during manufacturing processes .

Case Study: HPLC Method Validation

A study conducted to validate HPLC methods for detecting related substances in amoxicillin formulations demonstrated that this compound could serve as a critical reference standard. The study outlined specific conditions under which the compound could be effectively separated from other components, ensuring accurate assay results .

Case Study: Allergy Testing

In clinical settings, researchers have explored the immunological responses elicited by this compound in patients with penicillin allergies. The findings suggest that understanding its allergenic potential can lead to improved diagnostic tests and treatment plans for affected individuals .

Propriétés

IUPAC Name |

(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-7-6-26-14(19-11(7)15(22)23)12(16(24)25)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,7,10,12,14,20H,6,17H2,1H3,(H,18,21)(H,22,23)(H,24,25)/t7?,10-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGNURHBTCABDM-FBTHNIEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163595 | |

| Record name | 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147103-96-6 | |

| Record name | 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.